molecular formula C22H14FN5OS B2460159 2-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891124-05-3

2-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2460159
CAS No.: 891124-05-3
M. Wt: 415.45
InChI Key: BCOKTWUQHKSWSL-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a compound with complex structure, showing interesting properties for various scientific and industrial applications. Its backbone structure includes benzamide, triazolopyridazine, and thiophene moieties, linked together with a fluorine substitution which potentially enhances its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multi-step procedures including:

  • Step 1: Formation of the triazolopyridazine intermediate

  • Step 2: Introduction of the thiophene ring

  • Step 3: Final benzamide coupling and fluorination

Industrial Production Methods: The production on an industrial scale would incorporate optimized reaction conditions such as precise temperature controls, use of catalysts, and solvents to maximize yield and purity. Standard procedures might include high-pressure liquid chromatography for purification and mass spectrometry for product confirmation.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Involves reagents such as hydrogen peroxide or potassium permanganate, leading to higher oxidation states of the compound.

  • Reduction: Typical agents could be sodium borohydride or lithium aluminum hydride, reducing functional groups within the compound.

  • Substitution: Halogen substitution reactions might involve nucleophilic or electrophilic halogenation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in acidic conditions

  • Reduction: Lithium aluminum hydride in anhydrous ether

  • Substitution: Nucleophilic substitution using sodium methoxide in methanol

Major Products: The products formed depend on the reaction type; for example, oxidation might yield a sulfone derivative, while substitution could introduce different halogens into the molecule.

Scientific Research Applications

Chemistry: The compound serves as a precursor or intermediate in organic synthesis, enabling the formation of more complex molecules. Biology: In biological studies, this compound might interact with enzymes or receptors, offering insights into its biochemical pathways. Medicine: Its structure suggests potential pharmaceutical applications, such as binding to specific protein targets, possibly exerting therapeutic effects. Industry: Used in material sciences, this compound could contribute to the development of new materials with unique chemical properties.

Mechanism of Action

Mechanism: The exact mechanism of action depends on the application. For pharmaceutical purposes, it likely involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. Molecular Targets and Pathways:

  • Enzymes: Could inhibit or activate enzymes involved in metabolic pathways.

  • Receptors: May act as an agonist or antagonist, modulating receptor activity and subsequent signaling cascades.

Comparison with Similar Compounds

  • 2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

  • 2-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Properties

IUPAC Name

2-fluoro-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN5OS/c23-17-8-2-1-7-16(17)22(29)24-15-6-3-5-14(13-15)18-10-11-20-25-26-21(28(20)27-18)19-9-4-12-30-19/h1-13H,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOKTWUQHKSWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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